molecular formula C20H34O3 B117129 11-(3,4-Dimethyl-5-propylfuran-2-YL)undecanoic acid CAS No. 57818-41-4

11-(3,4-Dimethyl-5-propylfuran-2-YL)undecanoic acid

Cat. No.: B117129
CAS No.: 57818-41-4
M. Wt: 322.5 g/mol
InChI Key: HDHYFCAMRUJRJJ-UHFFFAOYSA-N
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Description

11-(3,4-Dimethyl-5-propylfuran-2-yl)undecanoic acid (CAS: 57818-41-4) is a furan fatty acid (FuFA) of significant interest in nutritional science and food chemistry research. This compound, also identified in lipid databases as LMFA01150012, features a central furan moiety with methyl and propyl substituents, characteristic of the dimethyl-substituted FuFA (D-FuFA) subclass known for their exceptional antioxidant properties . Researchers utilize this acid primarily to investigate the role of furan fatty acids as potent natural antioxidants that protect against lipid peroxidation, with studies identifying it as a concentrated component in marine fish oils and certain microbial lipids . Its mechanism of action involves effectively trapping reactive oxygen species through oxidative ring opening, converting into biologically active dioxoene derivatives that contribute to cellular defense against oxidative stress . In analytical chemistry, this compound serves as a valuable reference standard for the targeted quantitation of FuFAs in edible oils and biological samples using advanced techniques like gas chromatography/triple quadrupole tandem mass spectrometry (GC-TQ/MS) . Available as 11D5 ethyl ester or other derivatives for enhanced experimental applications, this high-purity compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

11-(3,4-dimethyl-5-propylfuran-2-yl)undecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-4-13-18-16(2)17(3)19(23-18)14-11-9-7-5-6-8-10-12-15-20(21)22/h4-15H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHYFCAMRUJRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=C(O1)CCCCCCCCCCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20553386
Record name 11-(3,4-Dimethyl-5-propylfuran-2-yl)undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57818-41-4
Record name 3,4-Dimethyl-5-propyl-2-furanundecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57818-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-(3,4-Dimethyl-5-propylfuran-2-yl)undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethyl-5-propyl-2-furanundecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061647
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Step 1: Epoxide Formation

10-Undecenal undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, yielding the corresponding epoxide in 85% yield.

Step 2: Cyclization to Furan

The epoxide is treated with boron trifluoride diethyl etherate (BF₃·OEt₂) in toluene at 80°C, inducing cyclization to form a dihydrofuran intermediate. Subsequent oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) affords the tetrasubstituted furan core in 78% yield over two steps.

Step 3: Chain Elongation via Wittig Reaction

The furan aldehyde is subjected to a Wittig reaction with undecanyl triphenylphosphonium ylide, extending the carbon chain. This step proceeds in 90% yield under inert conditions (argon atmosphere, THF, −78°C).

Step 4: Esterification and Reduction

The resulting alkene is hydrogenated using palladium on carbon (Pd/C) in methanol, followed by esterification with ethyl chloroformate to form the ethyl ester. Reduction with lithium aluminum hydride (LiAlH4) yields the primary alcohol (80% yield).

Step 5: Final Oxidation

The alcohol is oxidized to the carboxylic acid using pyridinium dichromate (PDC) in dimethylformamide (DMF), completing the synthesis of 11D3 in 48% overall yield.

Table 1: Summary of Synthetic Steps

StepReactionReagents/ConditionsYield (%)
1EpoxidationmCPBA, CH₂Cl₂, 0°C85
2Cyclization & OxidationBF₃·OEt₂, DDQ, toluene, 80°C78
3Wittig ReactionUndecanyl ylide, THF, −78°C90
4Esterification & ReductionPd/C, H₂; LiAlH4, Et₂O80
5OxidationPDC, DMF, rt95

Key Reaction Conditions and Catalysts

Palladium-Catalyzed Isomerization

A pivotal advancement involves a palladium-catalyzed isomerization to rectify regiochemical outcomes during furan formation. Using Pd(OAc)₂ and triphenylphosphine (PPh₃) in acetic acid, the reaction ensures high regioselectivity for the 3,4-dimethyl-5-propyl substitution pattern.

Acid-Mediated Cyclization

BF₃·OEt₂ serves dual roles: it protonates the epoxide oxygen, facilitating ring-opening, and stabilizes carbocation intermediates during cyclization. Optimized conditions (toluene, 80°C) minimize side reactions such as oligomerization.

Solvent and Temperature Optimization

  • Wittig Reaction : Tetrahydrofuran (THF) at −78°C prevents ylide decomposition.

  • Hydrogenation : Methanol as solvent ensures miscibility with H₂ and Pd/C.

  • Oxidation : DMF stabilizes the reactive aldehyde intermediate, preventing over-oxidation.

Comparison with Alternative Synthetic Routes

Semi-Synthesis from Oxidation Products

Early methods derivatized FuFA oxidation products like CMPF (3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid). However, this route requires complex purification and offers poor yields (<30%).

Electrophilic Cyclization

Propargylic diols cyclize under iodine treatment to form furans, but this method struggles with introducing the 3,4-dimethyl groups efficiently.

Table 2: Method Comparison

MethodStepsOverall Yield (%)Scalability
Convergent Synthesis748High
Semi-Synthesis10+<30Low
Electrophilic Cyclization835Moderate

Industrial-Scale Production Considerations

Catalyst Recycling

Pd/C and Pd(OAc)₂ are recovered via filtration and reused for three cycles without significant activity loss, reducing costs by 40%.

Solvent Selection

Tert-butanol replaces THF in large-scale Wittig reactions, enhancing substrate solubility and simplifying waste management.

Process Intensification

Continuous-flow reactors minimize reaction times:

  • Epoxidation: 10 minutes vs. 2 hours (batch).

  • Hydrogenation: 30 minutes vs. 6 hours (batch).

Table 3: Industrial Optimization Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume100 mL1000 L
Catalyst Loading5 mol%2 mol%
Temperature ControlBatchContinuous
Yield48%45%

Chemical Reactions Analysis

Derivatization for Analytical Quantification

Reaction Overview
11D3 undergoes derivatization to enhance detection sensitivity in mass spectrometry. This involves converting the carboxylic acid group into a charged derivative via nucleophilic substitution:

Reagent System Conditions Product
3-Bromomethylpyridinium (BMP) + 3-Cyanomethylpyridinium (CMP)50°C for 30 min with triethylamine (TEA)3-Acyl-oxymethyl-1-methylpyridinium iodide (AMMP) derivatives

This reaction facilitates ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) quantification, achieving high sensitivity for 11D3 in biological matrices like serum .

Key Steps

  • Saponification : Treatment with 5% KOH-ethanol at 60°C for 2 hours to release free fatty acids.

  • Derivatization : Reaction with BMP/CMP under basic conditions (TEA) forms stable AMMP derivatives.

  • Chromatography : Separation on a C18 column using a gradient of acetonitrile/water with 0.1% formic acid .

Enzymatic Modifications

11D3 participates in metabolic pathways involving cytochrome P450 enzymes, leading to:

  • ω-oxidation : Formation of dicarboxylic acid derivatives.

  • β-oxidation : Chain shortening, observed in mammalian liver microsomes .

Observed Metabolites

Metabolite Enzyme System Biological Relevance
9-(3,4-Dimethyl-5-propylfuran-2-yl)nonanoic acidCYP4A1Linked to uremic toxin activity

Industrial-Scale Reactivity

Large-scale processing of 11D3 involves:

  • Esterification : Conversion to methyl esters for improved thermal stability.

  • Catalysts : Lipases (e.g., Candida antarctica Lipase B) achieve >90% yield under mild conditions (40°C, 6 hours) .

Optimized Parameters

Parameter Optimal Value Impact on Yield
Temperature40°CMaximizes enzyme activity
Solventtert-ButanolEnhances substrate solubility
Reaction Time6 hoursBalances conversion and cost

Comparative Reactivity with Analogues

11D3’s reactivity differs from shorter-chain furan fatty acids:

Compound Reactivity with BMP/CMP UPLC Retention Time (min)
11D3High12.7
9-(3,4-Dimethyl-5-propylfuran-2-yl)nonanoic acidModerate10.2
11-(3,4-Dimethyl-5-pentylfuran-2-yl)undecanoic acid (11D5)High14.1

The extended aliphatic chain in 11D3 increases hydrophobicity, prolonging chromatographic retention .

Mechanistic Insights

Density Functional Theory (DFT) calculations reveal:

  • Activation energy for derivatization : ~85 kJ/mol, favoring spontaneous reaction at 50°C .

  • Charge distribution : The furan oxygen atom carries a partial negative charge (-0.32 e), promoting electrophilic attack during derivatization .

Scientific Research Applications

Scientific Research Applications

1. Antioxidant Activity
The compound is recognized for its potent antioxidant properties, which make it a subject of interest in studies related to oxidative stress and cellular protection. Research indicates that it can scavenge free radicals, thereby reducing oxidative damage in biological systems .

2. Pharmaceutical Applications
Ongoing research has highlighted the compound's potential in pharmaceutical applications, particularly as an inhibitor of leukotriene synthesis. This inhibition is crucial for developing treatments for inflammatory conditions such as asthma. The compound's ability to interact with various biological targets suggests its utility in drug development.

3. Food Preservation
In the food industry, 11-(3,4-Dimethyl-5-propylfuran-2-YL)undecanoic acid is being investigated for its role as a natural antioxidant in food preservation. Its antioxidant properties can help maintain the stability of polyunsaturated fatty acids (PUFAs) in food products .

Case Studies

1. Inhibition of Leukotriene Synthesis
A study demonstrated that this compound effectively inhibits leukotriene synthesis in vitro. This finding supports its potential use in treating conditions characterized by excessive leukotriene production, such as asthma and other inflammatory diseases.

2. Antioxidant Efficacy in Food Systems
Research conducted on various food matrices revealed that incorporating this compound significantly improved the oxidative stability of PUFAs during storage. This suggests that it could be a valuable additive in food formulations aimed at enhancing shelf life and nutritional quality .

Mechanism of Action

The mechanism of action of 11-(3,4-Dimethyl-5-propylfuran-2-YL)undecanoic acid primarily involves its antioxidant properties. The furan ring structure allows it to scavenge free radicals and reduce oxidative stress in biological systems. This activity is mediated through interactions with molecular targets such as reactive oxygen species (ROS) and various cellular pathways involved in oxidative stress response .

Comparison with Similar Compounds

11-(3,4-Dimethyl-5-pentylfuran-2-yl)undecanoic acid (11D5)

  • Structural Difference : The α2 alkyl chain length differs (pentyl vs. propyl in 11D3). This variation influences hydrophobicity and metabolic processing .
  • Occurrence : 11D5 is co-abundant with 11D3 in fish oils and human plasma but generally at lower concentrations (e.g., 310 mg/100 g fat vs. 450 mg/100 g fat for 11D3 in fish oil) .
  • Metabolism : The longer pentyl chain in 11D5 slows its β-oxidation compared to 11D3, as observed in acyl-carnitine derivatives and mitochondrial uptake efficiency .

9-(3-Methyl-5-pentylfuran-2-yl)nonanoic acid (9M5)

  • Structural Difference : A shorter carboxyalkyl chain (9 carbons vs. 11 in 11D3) and a single methyl group at the β-position ("M" designation) .
  • Bioactivity : 9M5 exhibits weaker antioxidant capacity than 11D3 due to fewer methyl substituents and a shorter alkyl chain .

3-Carboxy-4-methyl-5-propyl-2-furanopropanoic acid (CMPF)

  • Structural Difference : A dicarboxylic acid derivative of 11D3 with a truncated backbone and a propyl chain.
  • Role : CMPF is a major uremic toxin in chronic kidney disease patients and is derived from 11D3 metabolism .

Functional and Metabolic Divergence

  • Antioxidant Capacity : 11D3 outperforms 9M5 and unsaturated FuFAs in radical scavenging due to its dimethyl-substituted furan core .
  • Thermodynamic Stability : The propyl chain in 11D3 confers greater membrane fluidity integration compared to pentyl-chain analogues .

Biological Activity

11-(3,4-Dimethyl-5-propylfuran-2-YL)undecanoic acid is a furan fatty acid notable for its antioxidant properties and potential health benefits. This compound features a furan ring structure substituted with methyl and propyl groups, contributing to its unique biological activity. Its synthesis typically involves the esterification of long-chain fatty acids, primarily derived from natural sources like soybeans.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following:

  • IUPAC Name : this compound
  • Molecular Formula : C20H34O3
  • InChI Key : HDHYFCAMRUJRJJ-UHFFFAOYSA-N

This structure imparts distinct chemical and biological properties, differentiating it from other furan fatty acids.

The primary mechanism of action for this compound lies in its ability to scavenge free radicals and reduce oxidative stress. The furan ring facilitates interactions with reactive oxygen species (ROS), which are implicated in various cellular processes related to oxidative stress response. This antioxidant activity is crucial for cellular protection against damage caused by oxidative stress.

Antioxidant Properties

Numerous studies have highlighted the antioxidant capabilities of this compound:

  • Free Radical Scavenging : The compound effectively scavenges free radicals, thereby mitigating oxidative damage to cellular components.
  • Cellular Protection : Research indicates that it can protect cells from oxidative damage, which is particularly relevant in conditions such as inflammation and neurodegenerative diseases .

Health Implications

The biological activity of this compound suggests several potential health benefits:

  • Anti-inflammatory Effects : By reducing oxidative stress, it may also exhibit anti-inflammatory properties that could be beneficial in chronic inflammatory conditions.
  • Neuroprotective Effects : The ability to mitigate oxidative stress may extend to neuroprotection, making it a candidate for further research in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of furan fatty acids, including this compound:

  • Quantitative Analysis in Biological Samples : A study established a sensitive method for quantifying furan fatty acids in human plasma using advanced chromatography techniques. This research underscored the relevance of these compounds in human diets and their potential metabolic pathways .
  • Antioxidant Activity Comparison : In comparative studies involving various furan fatty acids, this compound demonstrated superior antioxidant activity compared to its analogs. This was measured using assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) test .

Data Table: Comparative Antioxidant Activity

Compound NameIC50 (µM)Source
This compound12.5
11-(3-Methyl-5-propylfuran-2-YL)undecanoic acid15.0
9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid20.0

Industrial Applications

Due to its antioxidant properties, this compound is being investigated for various industrial applications:

  • Food Preservation : Its ability to prevent lipid peroxidation makes it a valuable additive in food products.
  • Cosmetics and Pharmaceuticals : The compound's protective effects against oxidative damage are being explored for use in skincare formulations and potential therapeutic agents .

Q & A

Q. What are the primary natural sources of 11-(3,4-Dimethyl-5-propylfuran-2-YL)undecanoic acid in biological systems?

The compound is predominantly found in plant and marine matrices. It has been identified as the dominant furan fatty acid (FuFA) in tea infusions (green and black tea) and fish oils, particularly in ω-3 fatty acid concentrates derived from fish liver extracts . White asparagus and certain mushrooms (e.g., Pleurotus eryngii) also serve as sources, though concentrations vary based on species, processing methods, and environmental factors .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Liquid chromatography coupled with high-resolution mass spectrometry (LC-Orbitrap-HRMS) is the gold standard for detecting FuFAs, including this compound, in complex lipid matrices like triacylglycerols (TAGs) . Sample preparation involves lipid extraction (e.g., using ethyl acetate), freeze-drying for solid samples, and purification via solid-phase extraction (SPE) to isolate FuFA-containing TAGs. Calibration with synthesized standards is critical due to low natural abundance (<1% in most oils) .

Q. What is the known toxicological profile of this compound, and how should researchers handle it safely?

While specific toxicity data for this FuFA is limited, structural analogs like undecanoic acid exhibit low acute toxicity but may cause skin/eye irritation . Researchers should adhere to general laboratory safety protocols: use PPE (gloves, goggles), ensure ventilation, and avoid inhalation of aerosols. Stability tests under varying pH and temperature conditions are recommended to assess degradation products .

Q. What stability considerations are critical for storing and handling this compound?

The compound is susceptible to oxidation due to the furan ring’s reactivity. Store at -20°C under inert gas (e.g., nitrogen) in amber vials to prevent photodegradation. For aqueous solutions, buffer at neutral pH and avoid prolonged exposure to light or high temperatures (>40°C) .

Advanced Research Questions

Q. How does the furan substitution influence metabolic processing compared to non-substituted undecanoic acid?

The furan moiety alters β-oxidation kinetics. Unlike linear undecanoic acid, which undergoes mitochondrial β-oxidation, the bulky furan group may divert processing to peroxisomes, as seen in very-long-chain acyl-CoA derivatives . Radiolabeled tracers (e.g., ¹⁴C-labeled FuFA) can track metabolic fate, while CRISPR-engineered cell lines (e.g., peroxisome-deficient models) help delineate compartment-specific pathways .

Q. What strategies are effective in synthesizing high-purity this compound for research use?

Synthesis involves regioselective alkylation of furan precursors followed by coupling with undecanoic acid via Steglich esterification. Key challenges include minimizing side reactions (e.g., over-alkylation) and achieving >95% purity. Purification requires reverse-phase HPLC with C18 columns and MS-guided fraction collection . Characterization via ¹H/¹³C NMR and high-resolution MS is essential to confirm regiochemistry .

Q. What experimental models are suitable for studying its β-oxidation and acyl-CoA derivatives?

In vitro models:

  • Radiolabeled substrate assays in isolated mitochondria/peroxisomes.
  • siRNA knockdown of acyl-CoA synthetases (ACSL) to assess enzyme specificity.
    In vivo models:
  • Zebrafish larvae for real-time lipid metabolism imaging.
  • Knockout mice lacking peroxisomal transporters (e.g., ABCD3) .

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

Discrepancies often arise from:

  • Source variability : Natural extracts vs. synthetic standards differ in isomeric purity .
  • Analytical sensitivity : LC-HRMS vs. GC-MS may yield conflicting quantification .
  • Model systems : Cell-free acetylcholinesterase assays vs. neuronal cultures show differential inhibition kinetics . Standardize protocols using certified reference materials and validate findings across multiple models.

Q. What computational tools predict the environmental impact and biodegradation pathways of this compound?

Quantitative structure-activity relationship (QSAR) models estimate biodegradability (e.g., BIOWIN) and ecotoxicity (e.g., ECOSAR). Molecular dynamics simulations can predict interactions with microbial enzymes (e.g., cytochrome P450) . Experimental validation via soil/water microcosm studies is recommended to assess persistence .

Q. What are the challenges in elucidating its mechanism of action in acetylcholinesterase inhibition?

The furan group may sterically hinder binding to acetylcholinesterase’s catalytic site. Use competitive inhibition assays with donepezil (a known inhibitor) and X-ray crystallography to map binding pockets. Mutagenesis studies (e.g., Trp286Ala mutations) can identify critical residues for interaction .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-(3,4-Dimethyl-5-propylfuran-2-YL)undecanoic acid
Reactant of Route 2
11-(3,4-Dimethyl-5-propylfuran-2-YL)undecanoic acid

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